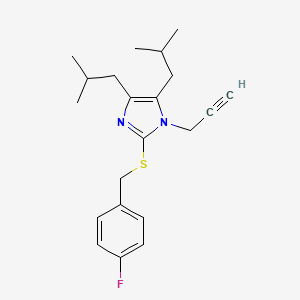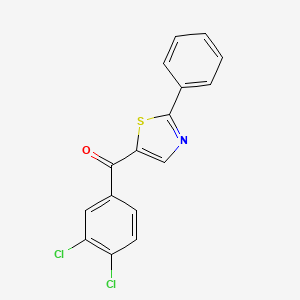
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
描述
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a dichlorophenyl group and a phenylthiazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
作用机制
Target of Action
Similar compounds have been known to targetserine/threonine-protein kinases , which play a crucial role in cell cycle regulation and DNA damage response .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly leading to changes in cellular processes such as cell cycle regulation and dna repair .
Biochemical Pathways
Related compounds have been shown to influence pathways involvingserine/threonine-protein kinases , which are involved in a variety of cellular processes, including cell cycle regulation and DNA damage response .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, such asantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression, leading to reduced production of pro-inflammatory cytokines and other mediators . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the metabolic flux through certain pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve non-covalent bonds, such as hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes . These changes are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, toxic effects can be observed, including liver and kidney damage . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can then be further processed and excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes in certain pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum . This localization can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . This localization is often dynamic and can change in response to cellular conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-phenyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new drugs with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
相似化合物的比较
Similar Compounds
(3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone: Unique due to the presence of both dichlorophenyl and phenylthiazole groups.
(3,4-Dichlorophenyl)(2-methyl-1,3-thiazol-5-yl)methanone: Similar structure but with a methyl group instead of a phenyl group.
(3,4-Dichlorophenyl)(2-ethyl-1,3-thiazol-5-yl)methanone: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
属性
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-7-6-11(8-13(12)18)15(20)14-9-19-16(21-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBNSQVOLUWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225746 | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-26-3 | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


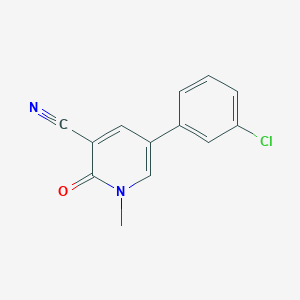
![2-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036070.png)
![2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3036071.png)
![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)
![5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B3036075.png)
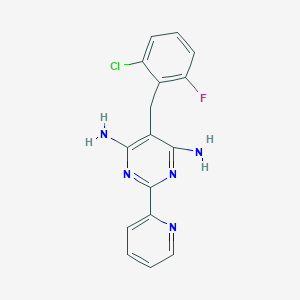
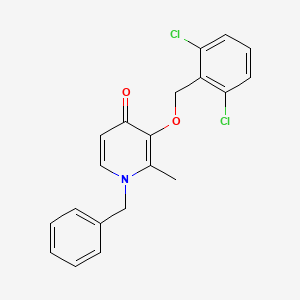
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile](/img/structure/B3036079.png)
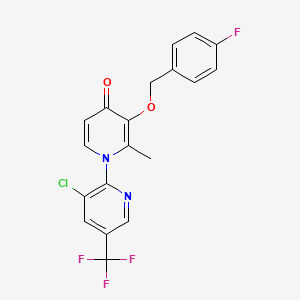
![7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one](/img/structure/B3036084.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole](/img/structure/B3036085.png)
![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
![7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B3036088.png)
